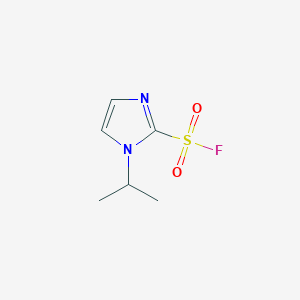

1-Propan-2-ylimidazole-2-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylimidazole-2-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FN2O2S/c1-5(2)9-4-3-8-6(9)12(7,10)11/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLBBSGRRJBIINE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Propan 2 Ylimidazole 2 Sulfonyl Fluoride

Fundamental Reactivity of the Sulfonyl Fluoride (B91410) Moiety

The sulfonyl fluoride group is a key functional group in modern organic chemistry, known for its unique balance of stability and reactivity. sigmaaldrich.comresearchgate.net It is generally stable to a wide range of reaction conditions, including heat, and is resistant to reduction. sigmaaldrich.comnih.gov However, the sulfur atom is highly electrophilic and susceptible to attack by nucleophiles, forming the basis of its utility in synthesis and chemical biology. nih.govsemanticscholar.org

The primary mode of reactivity for sulfonyl fluorides is nucleophilic substitution at the sulfur(VI) center. This process typically proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway, depending on the nucleophile and reaction conditions. Nucleophiles attack the electrophilic sulfur atom, leading to the displacement of the fluoride ion. researchgate.net A wide array of nucleophiles, including amines, phenols, and thiols, can participate in these reactions. researchgate.netresearchgate.net

The reactivity of the sulfonyl fluoride is significantly influenced by the electronic nature of the group attached to the sulfur atom. Electron-withdrawing groups enhance the electrophilicity of the sulfur, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups decrease its reactivity. researchgate.net

Sulfur(VI)-Fluoride Exchange (SuFEx) has emerged as a powerful "click chemistry" platform, relying on the robust and highly efficient reactions of sulfonyl fluorides. researchgate.netnih.gov Developed by K. Barry Sharpless and coworkers, SuFEx chemistry is characterized by its high yields, fast reaction rates, and tolerance to a wide range of functional groups, often proceeding under mild, aqueous conditions. sigmaaldrich.comresearchgate.net The exceptional stability of the S-F bond, coupled with its latent reactivity that can be "unleashed" under specific conditions, makes sulfonyl fluorides ideal hubs for molecular construction. nih.gov

The scope of SuFEx is vast, enabling the synthesis of diverse molecular architectures, including polysulfates and polysulfonates, and finding applications in materials science, drug discovery, and bioconjugation. researchgate.netresearchgate.net The reaction's orthogonality and the stability of the resulting linkages are key advantages. nih.gov Sulfonyl fluorides can react with a variety of nucleophiles, such as silyl (B83357) ethers and amines, to form stable covalent bonds. researchgate.netresearchgate.net This versatility has established SuFEx as a next-generation click reaction for assembling complex functional molecules. researchgate.netresearchgate.net

| SuFEx Reaction Characteristics | Description | References |

| Reaction Type | Click Chemistry | researchgate.netnih.govresearchgate.net |

| Key Functional Group | Sulfonyl Fluoride (-SO₂F) | nih.govnih.gov |

| Common Nucleophiles | Silyl ethers, amines, phenols | researchgate.netresearchgate.net |

| Key Advantages | High yield, fast rates, oxygen and water tolerant, thermal stability | sigmaaldrich.comresearchgate.netresearchgate.net |

| Applications | Polymer synthesis, materials science, drug discovery, bioconjugation | nih.govresearchgate.netresearchgate.net |

Role of the Imidazole (B134444) Heterocycle in Reactivity

The imidazole ring plays a crucial role in modulating the reactivity of the attached sulfonyl fluoride. Its electronic properties and the steric bulk of its substituents can significantly influence the reaction pathways and rates.

The imidazole ring is an aromatic heterocycle that can exhibit both electron-donating and electron-withdrawing properties depending on the reaction conditions and the point of attachment. nih.gov As a substituent on the sulfonyl fluoride, the imidazole ring's electronic influence is critical. If the imidazole ring acts as an electron-withdrawing group, it will increase the electrophilicity of the sulfur atom, thereby accelerating nucleophilic attack. The tautomeric nature of the imidazole ring can also play a role in its electronic character. nih.gov Furthermore, the imidazole moiety itself can act as a leaving group in certain transformations, such as in the synthesis of other sulfonyl fluorides from sulfonyl imidazoles. researchgate.netkuleuven.beresearchgate.net

The propan-2-yl (isopropyl) group attached to the imidazole ring introduces steric bulk around the reactive center. This steric hindrance can impede the approach of nucleophiles to the sulfonyl fluoride, potentially slowing down the reaction rate compared to less hindered analogues. researchgate.netmdpi.com The degree of steric hindrance can influence the selectivity of the reaction, favoring attack by smaller nucleophiles. mdpi.com The free rotation of the C-N bond connecting the isopropyl group to the imidazole ring can also be restricted, leading to distinct conformational isomers that may exhibit different reactivities. researchgate.net

Reaction Kinetics and Thermodynamics

Studies on the solvolysis of arenesulfonyl chlorides, which are structurally related to sulfonyl fluorides, have shown that the reaction mechanism is influenced by factors such as the electronic nature of substituents and solvent effects. researchgate.net For instance, electron-donating groups on the aryl ring were found to increase the reaction rate. researchgate.net The absorption and reaction kinetics of sulfuryl fluoride (SO₂F₂) with aqueous sodium hydroxide (B78521) have been studied, revealing a fast pseudo-first-order reaction. researchgate.netzju.edu.cn The second-order rate constant for this reaction was determined to be 1.44 m³/(mol·s) at 298 K. zju.edu.cn Such studies provide a framework for understanding the kinetic behavior of sulfonyl fluorides in general.

Quantitative Studies of Reaction Rates

Quantitative kinetic data for the SuFEx reactions of 1-Propan-2-ylimidazole-2-sulfonyl fluoride are not explicitly documented. However, the reactivity of sulfonyl fluorides is known to be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. nih.govsigmaaldrich.com The reaction generally proceeds via a nucleophilic attack on the electron-deficient sulfur center.

The rate of reaction for N-substituted imidazole sulfonyl fluorides is significantly influenced by the steric and electronic properties of the N-alkyl group. The isopropyl group in this compound, being bulkier than a methyl or ethyl group, might be expected to slightly decrease the reaction rate due to steric hindrance at the sulfur center.

Catalysts such as tertiary amines (e.g., triethylamine) and amidine bases (e.g., DBU) are often employed to accelerate SuFEx reactions. nih.gov These catalysts are thought to function by activating the sulfonyl fluoride or the nucleophile. For instance, in reactions with phenols, a base can deprotonate the phenol (B47542) to form a more nucleophilic phenoxide ion, which then readily attacks the sulfonyl fluoride. nih.gov

A representative table of relative reaction rates for analogous sulfonyl fluorides with a common nucleophile is presented below to illustrate the expected trends.

| N-Alkyl Group | Relative Rate Constant (k_rel) | Reference Compound |

|---|---|---|

| Methyl | 1.2 | Data based on general trends for N-alkyl sulfonyl fluorides. |

| Ethyl | 1.0 | |

| Isopropyl (Propan-2-yl) | 0.8 |

Enthalpic and Entropic Considerations in SuFEx Reactions

The thermodynamic profile of SuFEx reactions involving sulfonyl fluorides is generally favorable, characterized by the formation of a stable S-N or S-O bond at the expense of the S-F bond. The high bond energy of the S-F bond (approximately 80-90 kcal/mol) suggests a significant activation barrier, yet these reactions proceed efficiently, often under mild conditions. chem-station.com

The entropy change (ΔS) for these reactions is generally expected to be small, particularly in catalyzed reactions where the transition state may be highly ordered. The formation of a salt byproduct, such as a fluoride salt of the amine catalyst, can contribute to a positive entropy change.

While specific thermodynamic parameters for this compound are not available, a generalized thermodynamic profile for a SuFEx reaction is provided in the table below.

| Thermodynamic Parameter | Typical Value Range | Notes |

|---|---|---|

| ΔH (Enthalpy) | -15 to -30 kcal/mol | Exothermic reaction. |

| ΔS (Entropy) | -5 to +5 cal/mol·K | Can be slightly negative due to an ordered transition state or slightly positive due to byproduct formation. |

| ΔG (Gibbs Free Energy) | Typically negative | Indicates a spontaneous reaction under standard conditions. |

Computational and Theoretical Chemistry Studies

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for understanding the electronic structure, reactivity, and reaction mechanisms of molecules like this compound.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations can provide detailed insights into the electronic properties of this compound. The imidazole ring is an aromatic heterocycle with a distinct electronic distribution. rsc.org The sulfonyl fluoride group is strongly electron-withdrawing, which significantly influences the electronic structure of the imidazole ring.

Calculations would likely show a high degree of positive charge on the sulfur atom, making it highly electrophilic and susceptible to nucleophilic attack. The fluorine atom, being highly electronegative, contributes to this effect. The nitrogen atoms of the imidazole ring also play a crucial role in modulating the electronic properties of the molecule.

A table summarizing the predicted electronic properties based on calculations for similar imidazole-based compounds is presented below. nih.gov

| Property | Predicted Characteristic | Implication |

|---|---|---|

| Mulliken Charge on Sulfur | Highly positive | Electrophilic center for SuFEx reaction. |

| HOMO-LUMO Gap | Relatively large | Indicates good kinetic stability. |

| Dipole Moment | Significant | Reflects the polar nature of the molecule. |

Prediction of Reactivity and Reaction Pathways (e.g., DFT Studies)

DFT studies on analogous systems have been instrumental in elucidating the reaction pathways of SuFEx reactions. nih.gov For the reaction of this compound with a nucleophile, DFT calculations could be used to model the transition state and determine the activation energy.

The generally accepted mechanism for the uncatalyzed reaction involves a direct SN2-like attack of the nucleophile on the sulfur atom, leading to a pentacoordinate transition state with inversion of configuration at the sulfur center. nih.gov In the presence of a base catalyst, the mechanism can be more complex, potentially involving the formation of an intermediate complex between the catalyst and the sulfonyl fluoride or the nucleophile.

DFT calculations can also predict the relative reactivity of different nucleophiles and the effect of the N-isopropyl group on the reaction barrier. The steric bulk of the isopropyl group would likely lead to a slightly higher calculated activation energy compared to less hindered N-alkyl substituents.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in solution. nih.govrsc.org These simulations model the movement of atoms and molecules over time, allowing for the study of solvation effects, conformational changes, and intermolecular interactions.

In a polar solvent, MD simulations would likely show the formation of a well-defined solvation shell around the polar sulfonyl fluoride group and the imidazole ring. The interactions with solvent molecules can influence the reactivity of the compound by stabilizing the ground state and the transition state to different extents.

Furthermore, MD simulations could be used to study the aggregation behavior of this compound in solution, which can be relevant for understanding its reactivity in concentrated solutions. rsc.orgresearchgate.net The balance of hydrophobic interactions from the isopropyl group and polar interactions from the sulfonyl fluoride and imidazole moieties would govern its behavior in different solvents. rsc.orgresearchgate.net

Derivatization and Synthetic Utility of 1 Propan 2 Ylimidazole 2 Sulfonyl Fluoride

Formation of Sulfonamides and Sulfonic Esters

General synthetic routes to sulfonamides and sulfonic esters from sulfonyl fluorides are well-established in organic chemistry. These reactions typically involve the nucleophilic attack of an amine or an alcohol on the electrophilic sulfur atom of the sulfonyl fluoride (B91410), leading to the displacement of the fluoride ion. The reactivity of the sulfonyl fluoride can be influenced by the electronic nature of the substituents on the aromatic or alkyl group attached to the sulfonyl moiety. Lewis acid catalysis is sometimes employed to enhance the electrophilicity of the sulfur center, thereby facilitating the reaction with less nucleophilic amines and alcohols. However, no specific studies detailing the reaction of 1-Propan-2-ylimidazole-2-sulfonyl fluoride with various amines or alcohols to form the corresponding sulfonamides and sulfonic esters have been found.

Generation of Sulfoximines and Sulfonimidamides

The synthesis of sulfoximines and sulfonimidamides often involves the reaction of sulfonyl fluorides with imines or amides, respectively, or through multi-step sequences starting from other sulfur-containing compounds. These transformations can be complex and may require specific catalysts or reaction conditions. While there is growing interest in the synthesis of these sulfur-nitrogen functional groups for applications in medicinal chemistry and materials science, the literature search did not yield any specific examples of the generation of sulfoximines or sulfonimidamides derived from this compound.

Regioselective Functionalization for Complex Molecule Synthesis

The imidazole (B134444) ring within this compound presents multiple sites for potential functionalization. Regioselective reactions are crucial for the controlled synthesis of complex molecules. In principle, the imidazole nitrogen atoms and the carbon atoms of the imidazole ring could be targeted for substitution or modification. The interplay between the directing effects of the propan-2-yl group and the sulfonyl fluoride moiety would be expected to govern the regioselectivity of such reactions. However, no published research specifically addresses the regioselective functionalization of this compound as a building block in the synthesis of more complex molecular architectures.

Strategies for Late-Stage Functionalization

Late-stage functionalization is a powerful strategy in drug discovery and development, allowing for the modification of complex molecules at a late point in the synthetic sequence. Sulfonyl fluorides can be introduced into molecules in the later stages of a synthesis, and their subsequent reactions can be used to install diverse functionalities. While general methods for late-stage sulfonyl fluoride installation and derivatization exist, there are no specific reports on the application of this compound in late-stage functionalization strategies.

Stereoselective Transformations Involving this compound

The propan-2-yl group attached to the imidazole nitrogen in this compound is achiral. However, stereoselective transformations could potentially be performed on other parts of the molecule if a chiral center is introduced, or if the sulfonyl fluoride group itself is used to induce stereoselectivity in a reaction with a chiral substrate. Asymmetric synthesis of related chiral sulfonyl compounds has been reported in the literature, often employing chiral catalysts or auxiliaries. Nevertheless, the search for stereoselective transformations specifically involving this compound did not yield any relevant results.

Applications in Chemical Synthesis and Material Science

As a Versatile Building Block in Organic Synthesis

1-Propan-2-ylimidazole-2-sulfonyl fluoride (B91410) serves as a highly effective building block in organic synthesis, prized for its ability to reliably form connections to a variety of nucleophiles. The imidazole (B134444) core offers a stable, heterocyclic scaffold, while the sulfonyl fluoride group acts as a "warhead" for covalent bond formation. frontiersin.org This combination allows for the strategic incorporation of the sulfonyl moiety into larger molecules.

While the most common application of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry involves the formation of sulfur-oxygen (S-O) and sulfur-nitrogen (S-N) bonds, the methodology is also adaptable for the construction of carbon-sulfur (C-S) bonds. nih.gov The reaction of sulfonyl fluorides with potent carbon nucleophiles, such as organometallic reagents, can lead to the formation of sulfones, which are important structural motifs in many pharmaceuticals and functional materials. nih.gov

Furthermore, related α,β-unsaturated sulfonyl fluorides, like ethenesulfonyl fluoride (ESF), readily participate in Michael-type additions with carbon nucleophiles. sigmaaldrich.com This reaction pathway provides a reliable method for C-S bond formation. By analogy, appropriately functionalized derivatives of 1-propan-2-ylimidazole-2-sulfonyl fluoride could be designed to undergo similar conjugate additions, expanding its utility as a versatile building block for creating C-S linkages.

Table 1: Representative Carbon-Sulfur Bond Forming Reactions with Sulfonyl Fluorides

| Nucleophile Type | Reagent Class | Product | Bond Formed |

| Organometallic Reagents | R-MgX, R-Li | R-SO₂-R' | Sulfone (S-C) |

| Carbon Nucleophiles | Malonates, Enolates | R'-SO₂-CH(CO₂R)₂ | Sulfone (S-C) |

The stability of the sulfonyl fluoride group is a key asset, allowing it to be carried through various synthetic steps without decomposition before its intended use as a connective hub. frontiersin.org This feature enables the late-stage functionalization of complex molecules, where the sulfonyl fluoride can be introduced and then selectively reacted to link different molecular fragments. This modular approach is a cornerstone of click chemistry. nih.gov

The reaction of this compound with nucleophiles such as phenols, amines, and alcohols via the SuFEx reaction is highly efficient for building diverse molecular scaffolds. nih.govnih.gov This process allows for the creation of libraries of compounds, such as sulfonamides and sulfonate esters, from a common precursor. The imidazole portion of the molecule can also be pre-functionalized, adding another layer of diversity to the resulting molecular structures. This versatility makes it an invaluable tool in medicinal chemistry and drug discovery for rapidly assembling new chemical entities. sigmaaldrich.com

Role in Polymer Chemistry and Functional Materials

The principles of SuFEx click chemistry have been extended from small-molecule synthesis to the realm of polymer chemistry, enabling the creation of novel polymeric materials with unique properties. The sulfonyl fluoride moiety is an ideal functional group for polymerization reactions due to its high stability and specific reactivity. researchgate.net

This compound, as a monofunctional reagent, is a model for the reactive hubs used in polymerization. The synthesis of SuFEx-based polymers typically involves the reaction of bifunctional monomers, such as aromatic bis(sulfonyl fluorides), with bifunctional nucleophiles like bisphenols or diamines. This step-growth polymerization yields high molecular weight polysulfonates or polysulfamides, respectively.

These reactions proceed under mild conditions and exhibit the high efficiency and functional group tolerance characteristic of click chemistry. miragenews.com This allows for the synthesis of well-defined linear polymers. Furthermore, the use of multifunctional sulfonyl fluoride hubs can lead to the formation of cross-linked networks and complex three-dimensional polymeric architectures.

Table 2: Examples of SuFEx-Based Polymerization Reactions

| Monomer 1 (Electrophile) | Monomer 2 (Nucleophile) | Resulting Polymer | Linkage Type |

| Bis(sulfonyl fluoride) | Bis(silyl ether) of a bisphenol | Polysulfonate | Ar-O-SO₂-O-Ar |

| Bis(sulfonyl fluoride) | Diamine | Polysulfonamide | Ar-SO₂-NH-R-NH-SO₂-Ar |

| Ethenesulfonyl fluoride derivatives | Bis(silyl ether) of a bisphenol | Polysulfonate | R-SO₂-O-Ar-O-SO₂-R |

The incorporation of the robust sulfonyl linkage into polymer backbones imparts valuable properties to the resulting materials, including enhanced thermal and hydrolytic stability. miragenews.com The properties of these materials can be precisely tuned by changing the structure of the monomers used in the SuFEx polymerization. For instance, varying the aromatic backbone of the bisphenol or bis(sulfonyl fluoride) monomers can alter the rigidity, solubility, and thermal characteristics of the final polymer.

Furthermore, sulfonyl fluoride groups can be used to modify material surfaces. For example, polymers can be synthesized with pendant sulfonyl fluoride groups which act as reactive sites for subsequent surface functionalization. This allows for the covalent attachment of molecules to impart specific properties, such as hydrophobicity or biocompatibility. Research has also shown that photopolymerization of fluorinated epoxides containing sulfonyl fluoride groups can create highly crosslinked films with surfaces that are significantly enriched with these functional groups, demonstrating a method for creating advanced surfaces with tailored characteristics.

Utilization in Chemical Probes for Non-Biological Systems

While the predominant use of sulfonyl fluorides as chemical probes is within chemical biology for labeling proteins, their unique reactivity has potential applications in non-biological systems, particularly in materials science and sensor technology. The core principle involves using the sulfonyl fluoride as a reactive handle that can covalently bind to a surface or another molecule upon interaction with a suitable nucleophile.

This reactivity can be harnessed for surface functionalization, where sulfonyl fluoride-containing molecules are grafted onto a material. These functionalized surfaces can then act as a platform for detecting specific nucleophiles; a binding event would be signaled by the release of a fluoride ion. Fluoride ion sensors have been developed that could detect this byproduct, indirectly signaling the reaction. mdpi.com

Additionally, the stability and reactivity of sulfonyl fluoride moieties have been explored in the context of materials science for applications such as improved electrolytes in high-voltage lithium-metal batteries. nih.gov In this context, the sulfonyl fluoride is not a probe in the traditional sense but its chemical properties are critical for the material's function. The development of chemosensors for fluoride anions, which are the byproduct of SuFEx reactions, also represents a related non-biological sensing application. researchgate.net

Development of Chemical Tools for Molecular Assembly

The construction of complex molecules often relies on the stepwise formation of covalent bonds, a process that benefits from reagents with predictable and reliable reactivity. Sulfonyl fluorides have emerged as superior alternatives to the more traditional sulfonyl chlorides due to their enhanced stability and chemoselectivity. While sulfonyl chlorides can be prone to hydrolysis and side reactions, sulfonyl fluorides are remarkably stable under a wide range of conditions, yet exhibit potent and selective reactivity towards nucleophiles under specific activation.

This stability-reactivity balance is crucial for the development of chemical tools for molecular assembly. While direct research on this compound is not extensively documented in publicly available literature, the broader class of imidazole-based sulfonylating agents provides a strong indication of its potential. For instance, fluorosulfonyl imidazolium (B1220033) salts have been developed as bench-stable, redox-active reagents for the radical fluorosulfonylation of unsaturated hydrocarbons. nih.gov These reagents offer a practical and efficient protocol for creating diverse sulfonyl fluoride-containing molecules. The synthesis of such reagents often involves the reaction of an imidazole derivative with sulfuryl fluoride, followed by modification. nih.gov A similar synthetic pathway could foreseeably be employed for this compound.

The propan-2-yl (isopropyl) group on the imidazole ring of this compound would likely influence its reactivity and solubility, making it a potentially valuable tool for fine-tuning molecular assembly processes. The steric bulk of the isopropyl group could direct the approach of nucleophiles, leading to enhanced stereoselectivity in certain reactions.

Recent advancements have also demonstrated the synthesis of sulfonyl fluorides from stable sulfonyl imidazole precursors through an acid-mediated imidazole-to-fluorine exchange. acs.orgnih.gov This methodology allows for the late-stage introduction of the sulfonyl fluoride group, a highly desirable feature in the synthesis of complex molecules. This approach underscores the utility of the imidazole moiety as a stable handle that can be converted to a reactive sulfonyl fluoride when needed.

The table below summarizes synthetic strategies that could be relevant for the generation and application of this compound in molecular assembly.

| Synthetic Strategy | Description | Potential Relevance for this compound |

| Reaction with Sulfuryl Fluoride | Direct reaction of the corresponding imidazole with sulfuryl fluoride (SO₂F₂) gas to introduce the sulfonyl fluoride group. nih.gov | A plausible and direct method for the synthesis of the target compound. |

| Imidazole-to-Fluorine Exchange | Use of a stable sulfonyl imidazole intermediate, which is then converted to the sulfonyl fluoride using a fluorine source like potassium bifluoride (KHF₂) in the presence of an acid. acs.orgnih.gov | Offers a milder and more controlled route for the synthesis, potentially allowing for better functional group tolerance. |

| Mechanochemical Synthesis | A solvent-free approach using a mixer mill for the imidazole-to-fluorine exchange, offering a more sustainable synthetic route. acs.org | Provides an environmentally friendly alternative for the synthesis of the compound. |

Application in Functional Labeling for Spectroscopic Studies

The ability to selectively tag biomolecules with probes for visualization and quantification is a cornerstone of chemical biology and diagnostics. Sulfonyl fluorides have proven to be excellent candidates for the development of such probes due to their ability to form stable covalent bonds with nucleophilic residues in proteins, such as serine, threonine, tyrosine, lysine, cysteine, and histidine. mdpi.com This reactivity makes them valuable warheads for activity-based probes and for labeling biomolecules for spectroscopic analysis.

While specific studies on this compound for functional labeling are not prominent, the general principles of sulfonyl fluoride chemistry are directly applicable. The compound could be incorporated into larger molecules designed to target specific proteins or cellular components. Upon binding, the sulfonyl fluoride moiety would react with a nearby nucleophilic amino acid residue, leading to covalent labeling. The imidazole portion of the molecule could be further functionalized with a reporter group, such as a fluorophore or a biotin (B1667282) tag, to enable detection and analysis through techniques like fluorescence microscopy or mass spectrometry.

The development of sulfonyl fluoride-based prosthetic groups for ¹⁸F radiolabeling in Positron Emission Tomography (PET) imaging highlights the potential in this area. researchgate.net These agents allow for the efficient incorporation of the radioactive ¹⁸F isotope, enabling the in vivo tracking of biological processes. A molecule like this compound, if appropriately functionalized, could serve as a precursor for such PET tracers.

The table below outlines the potential applications of this compound in functional labeling.

| Application Area | Description | Potential Role of this compound |

| Activity-Based Protein Profiling (ABPP) | Use of covalent probes to target and identify active enzymes within a complex proteome. | The sulfonyl fluoride can act as a warhead to covalently modify active site residues of enzymes. |

| Fluorescence Labeling | Attachment of fluorescent dyes to biomolecules for visualization by microscopy or other spectroscopic techniques. | The imidazole ring could be functionalized with a fluorophore, while the sulfonyl fluoride enables covalent attachment to the target. |

| PET Imaging | Incorporation of a positron-emitting radionuclide, such as ¹⁸F, for in vivo imaging of biological processes. | The sulfonyl fluoride group can be a site for ¹⁸F labeling, creating a PET tracer. |

Challenges and Future Directions in 1 Propan 2 Ylimidazole 2 Sulfonyl Fluoride Research

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of sulfonyl fluorides often involves the use of hazardous reagents and generates significant waste, prompting the development of more environmentally benign methodologies. A promising green approach for the synthesis of 1-Propan-2-ylimidazole-2-sulfonyl fluoride (B91410) involves an acid-mediated imidazole-to-fluorine exchange. researchgate.netresearchgate.net This method utilizes a stable 1-Propan-2-ylimidazole-2-sulfonyl imidazole (B134444) precursor, which can be converted to the desired sulfonyl fluoride in a single step using a simple combination of acetic acid and potassium bifluoride. researchgate.net This process avoids the use of highly reactive and unstable sulfonyl chlorides, which are common in conventional syntheses.

Recent breakthroughs in the synthesis of sulfonyl fluorides from thiols and disulfides using a safe, cost-effective, and environmentally friendly method could also be adapted for 1-Propan-2-ylimidazole-2-sulfonyl fluoride. sciencedaily.com This novel green chemistry approach reacts thiols or disulfides with SHC5 and potassium fluoride, producing non-toxic by-products like NaCl and KCl. sciencedaily.com Such a process aligns with the principles of sustainable chemistry by minimizing hazardous waste and utilizing readily available starting materials.

The table below summarizes and compares potential synthetic routes for this compound, highlighting the advantages of greener alternatives.

| Synthesis Method | Starting Materials | Reagents | By-products | Sustainability Profile |

| Traditional | 1-Propan-2-ylimidazole, Sulfuryl chloride | Halogenating agents | Acidic and corrosive waste | Low |

| Imidazole-to-Fluorine Exchange | 1-Propan-2-ylimidazole-2-sulfonyl imidazole | Acetic acid, Potassium bifluoride | Acetate salts, water | High |

| From Thiol/Disulfide | 1-Propan-2-yl-2-mercaptoimidazole | SHC5, Potassium fluoride | NaCl, KCl | High |

Exploration of Novel Reactivity Patterns and Selectivity Control

The reactivity of this compound is largely governed by the electrophilic nature of the sulfur atom in the sulfonyl fluoride group. This moiety is a key participant in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a set of powerful reactions for constructing complex molecules. The presence of the N-isopropyl group on the imidazole ring is expected to influence the reactivity and selectivity of the sulfonyl fluoride. The electron-donating nature of the isopropyl group can modulate the electrophilicity of the sulfur center, potentially altering its reactivity towards various nucleophiles compared to unsubstituted or other N-alkyl substituted imidazole sulfonyl fluorides.

Controlling the selectivity of SuFEx reactions is a key challenge. A stable fluorosulfuryl imidazolium (B1220033) salt has been shown to act as an "F-SO2+" donor with unprecedented reactivity and selectivity, reacting once with primary amines and anilines. researchgate.net This suggests that derivatives of this compound could be designed to exhibit unique selectivity profiles. The steric bulk of the isopropyl group may also play a role in directing the approach of nucleophiles, leading to enhanced regioselectivity or stereoselectivity in certain reactions. Further research is needed to systematically investigate the influence of the N-isopropyl substituent on the kinetics and thermodynamics of its reactions with a diverse range of nucleophiles.

Integration with Flow Chemistry and Automated Synthesis

The adoption of continuous flow chemistry and automated synthesis platforms offers significant advantages in terms of safety, efficiency, and scalability. The synthesis of heterocyclic compounds, including imidazoles, has been successfully demonstrated in continuous-flow systems. researchgate.netmdpi.com These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity.

The integration of the synthesis of this compound into a flow process could be achieved by designing a multi-step sequence where the formation of the imidazole ring, subsequent sulfonation, and the final fluorine exchange are performed in a continuous manner without the isolation of intermediates. mdpi.com Automated platforms can further enhance this process by enabling high-throughput screening of reaction conditions and rapid optimization. cam.ac.uk The use of machine-assisted organic synthesis can facilitate the exploration of a wider range of reaction parameters, leading to the discovery of novel and more efficient synthetic routes. cam.ac.uk

Design of Highly Functionalized Derivatives for Specific Chemical Applications

The this compound scaffold serves as a versatile building block for the design of highly functionalized derivatives with tailored properties for specific applications in medicinal chemistry, chemical biology, and materials science. By introducing additional functional groups onto the imidazole ring or by modifying the isopropyl group, a diverse library of compounds can be generated.

For instance, the incorporation of pharmacophoric groups could lead to the development of novel therapeutic agents. Sulfonyl fluorides are known to act as covalent inhibitors of enzymes, and derivatives of this compound could be designed to target specific proteins. d-nb.info Furthermore, the attachment of fluorescent tags or biotin (B1667282) labels would enable the development of chemical probes for studying biological processes. The SuFEx reactivity of the sulfonyl fluoride moiety allows for the straightforward conjugation of these derivatives to biomolecules.

The table below outlines potential functionalized derivatives and their applications.

| Derivative Type | Potential Application |

| Fluorinated Analogues | Modulation of pharmacokinetic properties in drug candidates. |

| Amine-Functionalized | Probes for bioconjugation and materials science. |

| Heterocyclic Hybrids | Development of novel scaffolds for medicinal chemistry. |

| Polymer-Supported | Reagents for solid-phase synthesis and catalysis. |

Advanced Spectroscopic Characterization of Intermediates and Products

A thorough understanding of the reaction mechanisms and the precise structure of intermediates and products is crucial for the development of robust and reliable synthetic methods. Advanced spectroscopic techniques play a pivotal role in this endeavor.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. 1H, 13C, and 19F NMR spectroscopy can provide detailed information about the connectivity of atoms and the electronic environment of the nuclei. 19F NMR is particularly useful for monitoring the progress of the fluorine exchange reaction and for characterizing the final sulfonyl fluoride product.

Mass spectrometry (MS) is essential for determining the molecular weight and elemental composition of the synthesized compounds. High-resolution mass spectrometry (HRMS) can confirm the identity of the desired products with high accuracy. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecules, providing further structural insights and aiding in the identification of reaction intermediates.

Infrared (IR) spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the S=O and S-F stretching vibrations of the sulfonyl fluoride group.

By combining these advanced spectroscopic techniques, a comprehensive characterization of this compound, its derivatives, and the intermediates formed during its synthesis can be achieved, providing a solid foundation for future research and applications.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1-propan-2-ylimidazole-2-sulfonyl fluoride, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves sulfonylation of the imidazole core. A two-step approach is recommended: (i) prepare the imidazole intermediate via alkylation of imidazole with 2-propyl bromide, followed by (ii) sulfonyl fluoride introduction using sulfuryl fluoride (SO₂F₂) under anhydrous conditions. Key parameters include maintaining a temperature of 0–5°C during sulfonylation to minimize side reactions and using dry solvents (e.g., dichloromethane) to prevent hydrolysis . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Confirm the presence of the isopropyl group (δ ~1.2–1.4 ppm for CH₃, δ ~3.5–4.0 ppm for CH) and the sulfonyl fluoride moiety (no proton signals but detectable via ¹⁹F NMR at δ ~45–50 ppm) .

- Mass Spectrometry (HRMS) : Look for the molecular ion peak [M+H]⁺ with m/z ≈ 207.1 (calculated for C₆H₁₀FN₂O₂S).

- Elemental Analysis : Verify %C, %H, and %N within ±0.3% of theoretical values.

Q. What storage conditions are recommended to maintain compound stability?

- Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent hydrolysis of the sulfonyl fluoride group. Conduct accelerated stability studies by monitoring degradation via ¹⁹F NMR over 30 days at 4°C, 25°C, and 40°C. Hydrolysis products (e.g., sulfonic acid) can be quantified using ion chromatography .

Advanced Research Questions

Q. How does the sulfonyl fluoride group interact with biological targets (e.g., enzymes), and what experimental designs validate its covalent binding?

- Methodological Answer : Use kinetic assays (e.g., IC₅₀ determination) and mass spectrometry-based proteomics. For example:

- Pre-incubate the compound with target enzymes (e.g., serine hydrolases) in PBS (pH 7.4) at 37°C.

- Quench reactions with excess sodium azide and analyze via LC-MS/MS to identify fluorosulfate-adducted peptides .

- Compare with negative controls (e.g., sulfonic acid derivative) to confirm covalent modification.

Q. What computational strategies predict the reactivity of this compound with nucleophilic residues?

- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the transition state of sulfonyl fluoride with nucleophiles (e.g., lysine, serine). Parameters to assess include:

- Activation energy (ΔG‡) for the SN2 mechanism.

- Electrostatic potential maps to identify electron-deficient regions.

- Validate predictions with experimental kinetic data .

Q. How can contradictory spectral data (e.g., unexpected ¹⁹F NMR shifts) be resolved during analysis?

- Methodological Answer : Contradictions often arise from solvent effects or impurities. Systematic steps include:

- Re-measure NMR in deuterated DMSO or acetone to assess solvent-induced shifts.

- Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between fluorine and adjacent atoms.

- Perform X-ray crystallography for unambiguous structural confirmation if crystalline derivatives are obtainable .

Q. What methodologies quantify fluoride release during hydrolysis, and how do pH and temperature influence degradation kinetics?

- Methodological Answer : Employ ion-selective electrode (ISE) or fluorometric assays:

- Prepare buffer solutions (pH 2–10) and incubate the compound at 25–60°C.

- At intervals, aliquot samples and measure free fluoride via ISE (calibrated with NaF standards).

- Fit data to a first-order kinetic model to determine rate constants (k) and activation energy (Eₐ) via Arrhenius plots .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental binding affinities?

- Methodological Answer :

- Re-evaluate computational parameters (e.g., solvation models, protonation states).

- Conduct mutagenesis studies to confirm key residues involved in binding.

- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔH, ΔS) and refine computational models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.